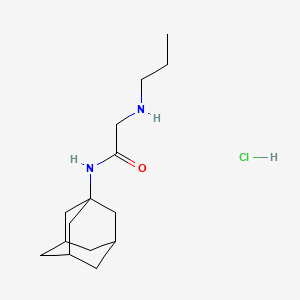
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. It is a non-peptide compound that has been shown to have promising effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is not fully understood. However, it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. It also has antioxidant properties and can reduce oxidative stress, which is a major contributor to neurodegenerative disorders.
Biochemical and Physiological Effects:
N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against neuronal damage. It has also been shown to have anti-anxiety and anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride for lab experiments is its neuroprotective properties. It can protect against neuronal damage and improve cognitive function, making it a useful tool for studying neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on different cognitive domains and to identify optimal dosages and treatment regimens. Finally, there is potential for the development of new compounds based on the structure of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride, which could have even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride involves a multi-step process that starts with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with propylamine to form N~1~-propyl-1-adamantylcarboxamide. The final step involves the reaction of N~1~-propyl-1-adamantylcarboxamide with glycine ethyl ester hydrochloride to form N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFMHVBOHOTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

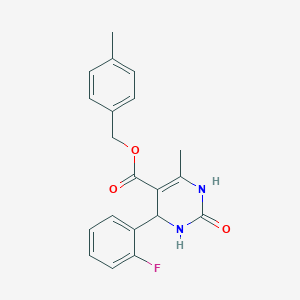
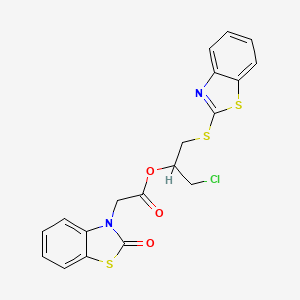
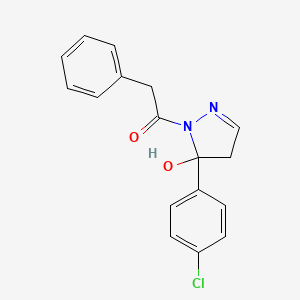

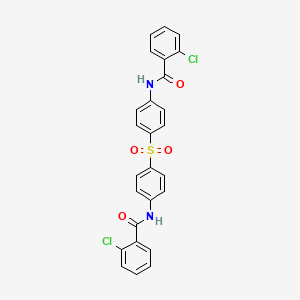
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
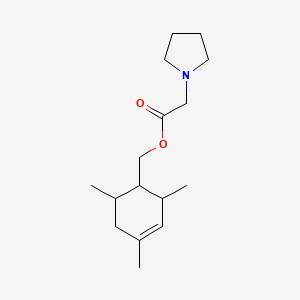
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)